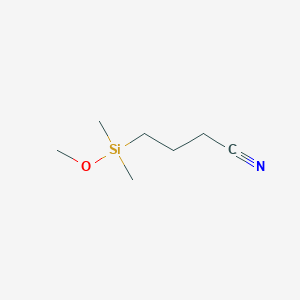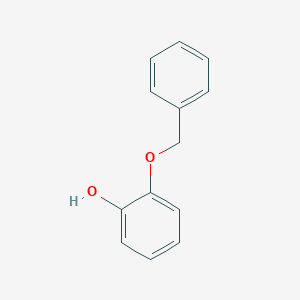
2-(Benzyloxy)phenol
概要
説明
2-(Benzyloxy)phenol, also known as 2-(phenylmethoxy)phenol, is an organic compound with the molecular formula C13H12O2. It is a derivative of phenol where a benzyl group is attached to the oxygen atom of the hydroxyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and other industries .
作用機序
Target of Action
The primary target of 2-(Benzyloxy)phenol is melanocytes, the cells responsible for producing melanin, the pigment that gives color to our skin, hair, and eyes .
Mode of Action
This compound interacts with melanocytes, leading to an increase in the excretion of melanin from these cells . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
The compound is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . It’s also worth noting that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
Pharmacokinetics
It’s known that the compound has a density of 1143 g/mL at 25 °C . More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of the action of this compound is depigmentation. It works by permanently removing color from normal skin located around skin with vitiligo . The hyperpigmented skin appears to fade more rapidly than does normal skin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to sunlight reduces the depigmenting effect of the drug
生化学分析
Biochemical Properties
These interactions can influence biochemical reactions in various ways . For instance, phenolic compounds can act as antioxidants, neutralizing harmful free radicals in the body .
Cellular Effects
The specific cellular effects of 2-(Benzyloxy)phenol are currently unknown. Phenolic compounds are known to influence cell function in several ways. They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well known. Phenolic compounds can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .
Transport and Distribution
Phenolic compounds can interact with various transporters or binding proteins, which can influence their localization or accumulation .
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles within the cell through various targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: 2-(Benzyloxy)phenol can be synthesized through several methods. One common method involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be used to facilitate the reaction between phenol and benzyl chloride, improving the overall production rate .
化学反応の分析
Types of Reactions: 2-(Benzyloxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(benzyloxy)quinone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 2-(benzyloxy)hydroquinone using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to products like nitrated or halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst
Major Products:
Oxidation: 2-(benzyloxy)quinone
Reduction: 2-(benzyloxy)hydroquinone
Substitution: Nitrated or halogenated derivatives of this compound
科学的研究の応用
2-(Benzyloxy)phenol has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of multidentate chelating ligands and sequential polypeptides.
Medicine: It is used in pharmaceutical research as an intermediate in the synthesis of various drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
類似化合物との比較
4-(Benzyloxy)phenol: Similar structure but with the benzyl group attached to the para position.
Phenol: The parent compound without the benzyl group.
Benzyl alcohol: Contains a benzyl group but lacks the phenolic hydroxyl group
Uniqueness: 2-(Benzyloxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both the benzyl and phenolic groups allows for diverse chemical transformations and applications .
特性
IUPAC Name |
2-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCXFHJMKINPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211801 | |
| Record name | 2-Benzyloxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-38-4 | |
| Record name | 2-(Phenylmethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyloxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6272-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6272-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzyloxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzyloxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing deuterium-labeled 2-(Benzyloxy)phenol, and why is isotopic labeling important in research?
A1: One established method for synthesizing deuterium-labeled this compound involves alkylating this compound with [2H5]ethyl iodide. [] This introduces deuterium atoms into the molecule.
Q2: Has this compound demonstrated any notable biological activity, and what further research is suggested?
A2: While this compound itself has not been extensively studied for its biological activity, research indicates that aromatic compounds with structures similar to this compound, particularly those containing indolic and phenolic groups, could potentially inhibit alpha-amylase activity. [] Alpha-amylase is an enzyme crucial for starch digestion, and its inhibition could have implications for controlling blood sugar levels. Further research is suggested to investigate the derivatives of these compounds for their potential as alpha-amylase inhibitors.
Q3: What antioxidant properties have been observed with this compound, and what structural features contribute to this activity?
A3: this compound has been identified as a potential antioxidant through its presence in the ethyl acetate fraction of Artocarpus anisophyllus Miq stem bark extract. [] This fraction exhibited significant antioxidant activity, and GC-MS analysis identified this compound as one of the main aromatic compounds within this fraction. The phenolic structure of this compound, specifically the presence of the hydroxyl group (-OH) attached to the aromatic ring, is likely a key contributor to its antioxidant properties. Phenolic compounds are known for their ability to scavenge free radicals, which are harmful molecules that can damage cells and contribute to various diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

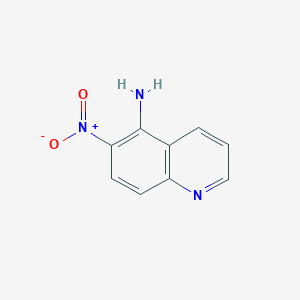
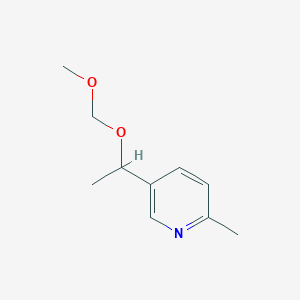
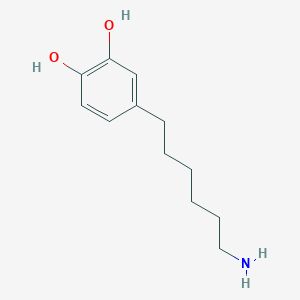
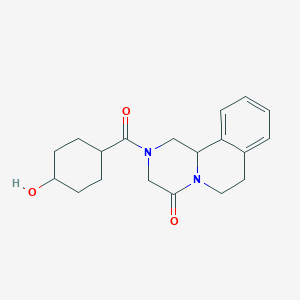
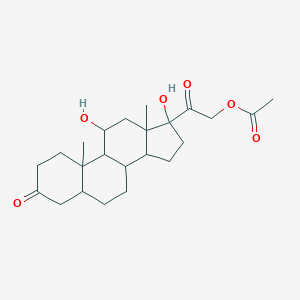
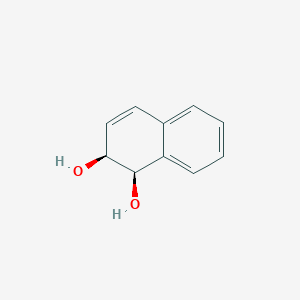
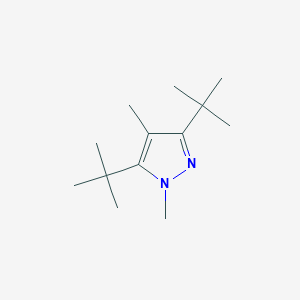
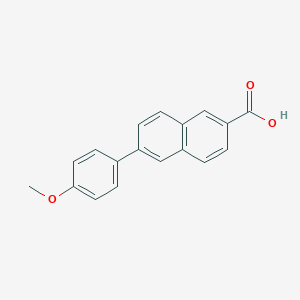
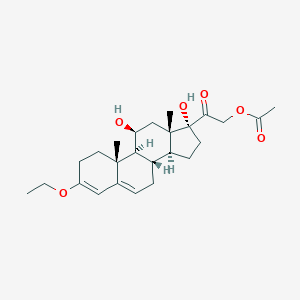
![(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane](/img/structure/B123606.png)
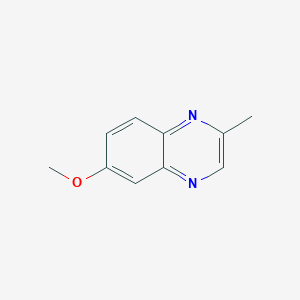
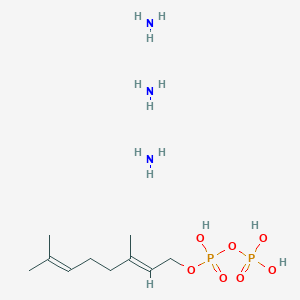
![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)
